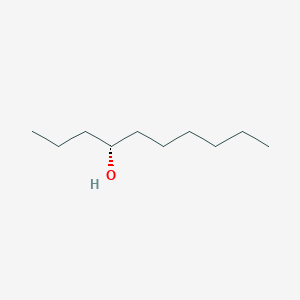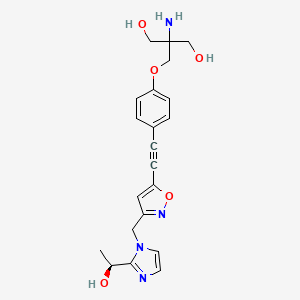![molecular formula C12H4Br2N4S2 B15073288 7,7'-Dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole](/img/structure/B15073288.png)
7,7'-Dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole is an organic compound with the molecular formula C12H4Br2N4S2 and a molecular weight of 428.12 g/mol . This compound is characterized by the presence of two bromine atoms and a bibenzo[c][1,2,5]thiadiazole core structure. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole typically involves the bromination of 4,4’-bibenzo[c][1,2,5]thiadiazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or dichloromethane . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for 7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of bromine-containing waste.
Analyse Chemischer Reaktionen
Types of Reactions
7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate in solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with arylboronic acids can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups at the bromine positions.
Wissenschaftliche Forschungsanwendungen
7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research, including:
Organic Electronics: It is used as a building block in the synthesis of conjugated polymers and small molecules for organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs).
Material Science: It is employed in the construction of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) for gas storage and separation.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Wirkmechanismus
The mechanism of action of 7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole is primarily related to its ability to participate in electron transfer processes. The bibenzo[c][1,2,5]thiadiazole core can act as an electron acceptor, making it useful in the design of materials for organic electronics . Additionally, its bromine atoms can be replaced with various functional groups, allowing for the fine-tuning of its electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dibromobenzo[c][1,2,5]thiadiazole: Similar in structure but lacks the extended bibenzo core.
7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole-5,5’-diamine: Contains additional amino groups, which can alter its reactivity and applications.
Uniqueness
7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole is unique due to its extended conjugated system, which enhances its electron-accepting properties. This makes it particularly valuable in the development of advanced materials for electronic applications.
Eigenschaften
Molekularformel |
C12H4Br2N4S2 |
|---|---|
Molekulargewicht |
428.1 g/mol |
IUPAC-Name |
4-bromo-7-(4-bromo-2,1,3-benzothiadiazol-7-yl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C12H4Br2N4S2/c13-7-3-1-5(9-11(7)17-19-15-9)6-2-4-8(14)12-10(6)16-20-18-12/h1-4H |
InChI-Schlüssel |
WGOLUHPSVBILFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NSN=C2C(=C1)Br)C3=CC=C(C4=NSN=C34)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)

![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)





![heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B15073281.png)

